

Application Notes & Protocols: Extraction of N-Nitrosodiisobutylamine (NDiBA) from Pharmaceutical Excipients

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Compound of Interest

Compound Name: *N*-Nitrosodiisobutylamine

Cat. No.: B125298

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Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] **N-Nitrosodiisobutylamine** (NDiBA) is one such nitrosamine that can potentially form and contaminate pharmaceutical products. A critical step in ensuring drug safety is the development of robust analytical methods to detect and quantify these impurities at trace levels. Excipients, the inactive ingredients in a drug formulation, can be a potential source of nitrosamine contamination or can interfere with the analytical determination of these impurities.[4] Therefore, the development of effective extraction methods for NDiBA from various pharmaceutical excipients is paramount for accurate risk assessment and quality control.

This document provides detailed application notes and protocols for the extraction of **N-Nitrosodiisobutylamine** from common pharmaceutical excipients, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to achieve high sensitivity and selectivity, meeting stringent regulatory requirements.

Extraction Methodologies

The choice of extraction method is critical and depends on the physicochemical properties of the excipient and the target analyte, NDiBA. The two primary techniques for extracting NDiBA from solid excipients are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.^[5] For solid excipients, the sample is first dispersed or dissolved in an appropriate aqueous solution, followed by extraction with a suitable organic solvent.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that separates components of a mixture according to their physical and chemical properties.^{[6][7][8]} It involves passing a sample through a solid sorbent, which retains the analyte. The analyte is then eluted with a small volume of solvent. SPE can offer higher recovery and cleaner extracts compared to LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS/MS Analysis

This protocol is suitable for a wide range of common pharmaceutical excipients such as lactose, microcrystalline cellulose, and starches.

1. Sample Preparation:

- Weigh 1.0 g of the pharmaceutical excipient into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of 0.1 M sodium hydroxide solution to the tube.
- Vortex for 1 minute to disperse the excipient. For less soluble excipients, sonicate for 15 minutes.
- Spike the sample with an appropriate internal standard (e.g., **N-Nitrosodiisobutylamine-d14**) at a concentration of 50 ng/mL.

2. Liquid-Liquid Extraction:

- Add 10 mL of dichloromethane to the centrifuge tube.
- Cap the tube and shake vigorously for 10 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette.
- Repeat the extraction with a second 10 mL aliquot of dichloromethane.
- Combine the organic extracts.

3. Concentration:

- Evaporate the combined dichloromethane extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
- Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Parameters:

- GC System: Agilent 8890 GC or equivalent
- Column: DB-WAX, 30 m x 0.25 mm, 0.5 μ m film thickness or equivalent
- Inlet: Splitless, 250°C
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 25°C/min (hold 5 min)
- MS System: Agilent 7010B Triple Quadrupole MS or equivalent
- Ion Source: Electron Ionization (EI), 230°C

- MS/MS Transitions (MRM):
 - NDiBA: Precursor ion m/z 158.1 -> Product ions m/z 57.1, 84.1
 - NDiBA-d14 (IS): Precursor ion m/z 172.2 -> Product ion m/z 63.1

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis

This protocol is particularly useful for complex excipient matrices or when higher sample cleanup is required.

1. Sample Preparation:

- Weigh 0.5 g of the pharmaceutical excipient into a 15 mL polypropylene centrifuge tube.
- Add 5 mL of 1% formic acid in water and vortex for 2 minutes to dissolve or suspend the excipient.
- Spike the sample with an internal standard (e.g., **N-Nitrosodiisobutylamine-d14**) at a concentration of 20 ng/mL.
- Centrifuge at 4000 rpm for 5 minutes. Use the supernatant for the SPE procedure.

2. Solid-Phase Extraction:

- SPE Cartridge: Waters Oasis MCX (Mixed-Mode Cation Exchange) or equivalent
- Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of 1% formic acid in water. Do not allow the cartridge to go dry.
- Loading: Load the sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.

- Elution: Elute the NDIBA and internal standard with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Concentration and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

- LC System: Waters ACQUITY UPLC I-Class or equivalent
- Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μ m or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- MS System: Waters Xevo TQ-S micro or equivalent
- Ion Source: Electrospray Ionization (ESI), Positive Mode
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C

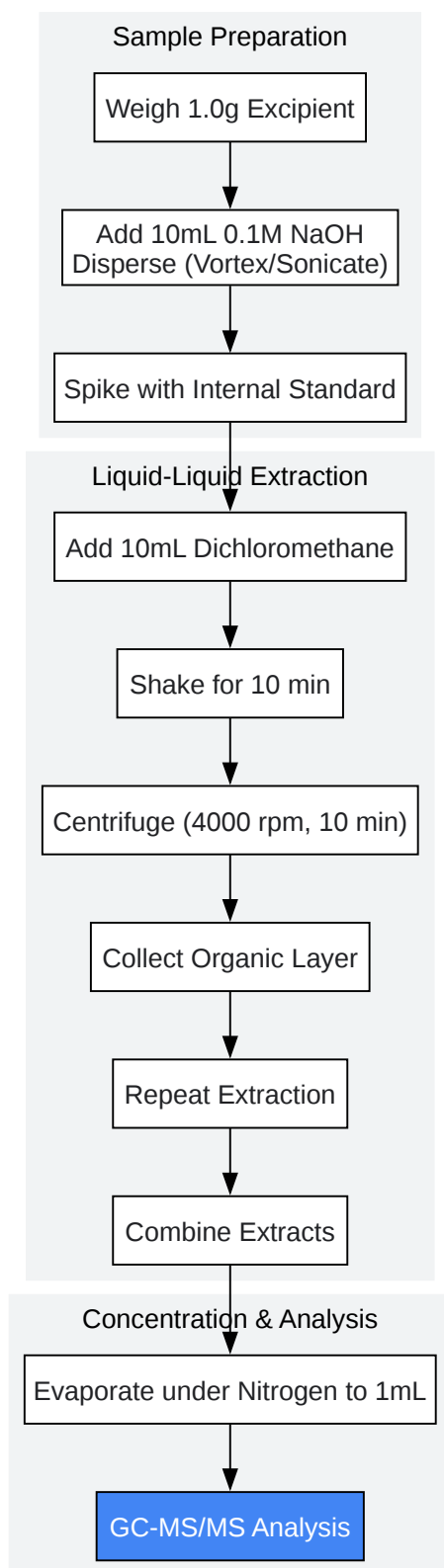
- MS/MS Transitions (MRM):
 - NDiBA: Precursor ion m/z 159.1 -> Product ions m/z 57.1, 85.1
 - NDiBA-d14 (IS): Precursor ion m/z 173.2 -> Product ion m/z 63.1

Data Presentation

The following table summarizes expected performance data for the extraction of NDiBA from various pharmaceutical excipients. Note: This data is illustrative and based on typical recovery values for similar nitrosamines in complex matrices. Actual results may vary and should be validated for each specific excipient.

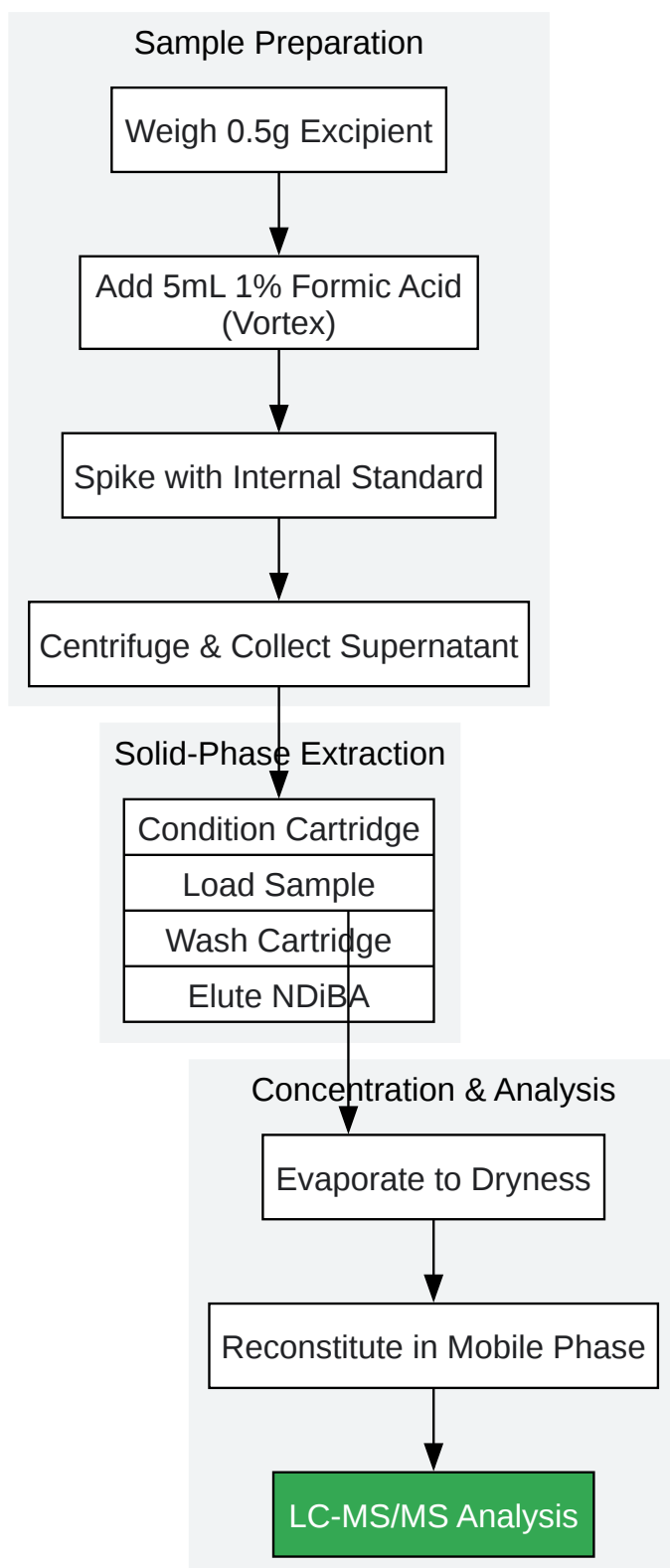
Excipient	Extraction Method	Analytical Method	Spike Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Quantification (LOQ, ng/g)
Microcrystalline Cellulose	LLE	GC-MS/MS	10	85 - 105	< 15	5
Lactose Monohydrate	LLE	GC-MS/MS	10	90 - 110	< 15	5
Colloidal Silicon Dioxide	SPE	LC-MS/MS	5	95 - 115	< 10	1
Magnesium Stearate	SPE	LC-MS/MS	5	80 - 100	< 20	2
Starch (Corn)	LLE	GC-MS/MS	10	85 - 110	< 15	5

Visualizations



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Caption: Liquid-Liquid Extraction (LLE) workflow for NDiBA.



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